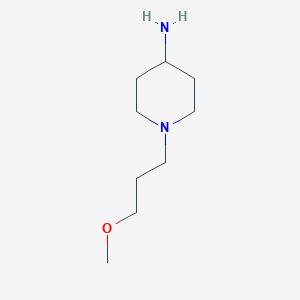

1-(3-メトキシプロピル)ピペリジン-4-アミン

説明

1-(3-Methoxypropyl)-4-piperidinamine, also known as 1-(3-Methoxypropyl)-4-piperidinamine, is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3-Methoxypropyl)-4-piperidinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Methoxypropyl)-4-piperidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxypropyl)-4-piperidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品中間体

1-(3-メトキシプロピル)ピペリジン-4-アミン: は、さまざまな医薬品化合物の合成における中間体として一般的に使用されます。その構造は、抗ヒスタミン薬、抗精神病薬、抗うつ薬など、幅広い治療薬の創製のためのビルディングブロックとして機能します。 化合物のアミン基は、さらなる化学反応の部位を提供し、さまざまな薬理フォアファの修飾と付加に汎用性があります .

有機合成

この化合物は、特にピペリジン誘導体の形成において、有機合成においても価値があります。ピペリジン環は、多くの天然物および活性医薬品成分に存在します。 メトキシプロピル側鎖は、最終的に合成された分子の生物活性に不可欠な追加の官能基を導入するために修飾することができます .

材料科学

材料科学では、1-(3-メトキシプロピル)ピペリジン-4-アミンを使用して、材料の表面特性を修飾することができます。たとえば、ポリマーにグラフトして、有機溶媒に対する溶解性を高めたり、他の物質との相互作用を変更したりできます。 これは、産業用途のために特定の特性を持つ新しい材料の開発に特に役立ちます .

触媒開発

化合物のアミン基は、配位子として作用し、金属中心に結合して錯体を形成することができます。これらの錯体は、重合や酸化など、さまざまな化学反応における触媒として使用できます。 メトキシプロピル基は、これらの触媒の溶解性と安定性に影響を与える可能性があり、これはその実際的な用途にとって重要です .

農薬研究

1-(3-メトキシプロピル)ピペリジン-4-アミン: は、農薬における潜在的な用途について調査される可能性があります。その構造フレームワークは、新しい殺虫剤や除草剤の開発の基礎となる可能性があります。 その側鎖の最適化により、特定の害虫や雑草に対して選択的な活性を示す化合物につながることができ、農薬の環境への影響を軽減します .

生化学研究

生化学研究では、この化合物は、ピペリジンまたはその誘導体を含む生化学的経路を研究するための試薬として使用できます。 また、トレーシングやイメージング研究で使用される標識化合物の合成のための前駆体としても役立ち、生きた生物における生物活性分子の分布と代謝を理解するのに役立ちます .

作用機序

Target of Action

1-(3-Methoxypropyl)piperidin-4-amine is a synthetic intermediate used in the synthesis of Prucalopride Succinate . Prucalopride Succinate is a selective 5-HT4 receptor agonist . The 5-HT4 receptor is a type of serotonin receptor that is primarily found in the gastrointestinal tract, heart, and brain. It plays a crucial role in the regulation of the bowel movement and other functions.

Mode of Action

As a 5-HT4 receptor agonist, 1-(3-Methoxypropyl)piperidin-4-amine (via Prucalopride Succinate) binds to these receptors and activates them. This activation stimulates the release of additional neurotransmitters such as acetylcholine, which promotes muscle contraction in the intestines, thereby enhancing gastric motility .

Biochemical Pathways

The activation of the 5-HT4 receptors leads to the stimulation of the gastrointestinal tract motility and secretion, and the inhibition of visceral sensitivity . This results in increased bowel movements and relief from constipation .

Pharmacokinetics

It is metabolized in the liver and excreted in the feces and urine .

Result of Action

The primary result of the action of 1-(3-Methoxypropyl)piperidin-4-amine is the alleviation of chronic constipation . By stimulating the 5-HT4 receptors, it enhances gastric motility, leading to increased bowel movements .

生化学分析

Biochemical Properties

It is known to be used in the synthesis of Prucalopride Succinate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its role in the synthesis of Prucalopride Succinate , it may influence cell function by modulating the activity of the 5-HT4 receptor. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of Prucalopride Succinate . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in the synthesis of Prucalopride Succinate

生物活性

1-(3-Methoxypropyl)-4-piperidinamine, a piperidine derivative, has garnered interest due to its potential biological activities. This compound is primarily recognized for its pharmacological properties, which may include effects on neurotransmitter systems and possible therapeutic applications.

Chemical Structure

The chemical structure of 1-(3-Methoxypropyl)-4-piperidinamine can be represented as follows:

- Molecular Formula : C₉H₁₅N

- CAS Number : 179474-79-4

Biological Activities

- Neurotransmitter Modulation : Preliminary data suggest that 1-(3-Methoxypropyl)-4-piperidinamine may affect serotonin levels, potentially acting as an agonist at serotonin receptors. This could implicate the compound in treatments for mood disorders or anxiety-related conditions.

-

Potential Therapeutic Applications : The compound's structural similarities to known pharmacological agents indicate possible applications in treating conditions such as:

- Depression

- Anxiety disorders

- Neuropathic pain

Research Findings and Case Studies

While comprehensive clinical studies specifically focusing on 1-(3-Methoxypropyl)-4-piperidinamine are scarce, related research on piperidine derivatives provides insight:

- Study on Piperidine Derivatives : A study examined various piperidine compounds, highlighting their potential as antidepressants due to their interaction with serotonin receptors. The findings suggested that modifications in the piperidine structure could enhance efficacy and selectivity towards specific receptors (Research Reference ).

- Case Study : In a pharmacological evaluation, a derivative similar to 1-(3-Methoxypropyl)-4-piperidinamine was tested for its effects on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety-like behaviors, supporting the hypothesis that this class of compounds can modulate serotonergic activity (Research Reference ).

Data Table: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | CAS Number | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 | Serotonin receptor modulation | Antidepressant, anxiolytic |

| Roxadustat | 808118-40-3 | HIF-PH inhibition | Treatment for anemia |

| Prucalopride | 179474-81-8 | 5-HT4 receptor agonist | Prokinetic agent for constipation |

特性

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXAJGFVNMKLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477332 | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179474-79-4 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxypropyl)-4-piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(3-Methoxypropyl)-4-piperidinamine in pharmaceutical chemistry?

A1: 1-(3-Methoxypropyl)-4-piperidinamine is a crucial intermediate in synthesizing Prucalopride. [, , ] Prucalopride succinate is a highly selective and specific 5-HT4 receptor agonist used as a novel intestinal motility drug. [] The development of efficient and scalable synthesis methods for this intermediate is essential for the large-scale production of Prucalopride.

Q2: Can you describe the different synthesis methods for 1-(3-Methoxypropyl)-4-piperidinamine discussed in the research papers?

A2: The research papers outline two main methods for synthesizing 1-(3-Methoxypropyl)-4-piperidinamine:

- Method 1: This method utilizes 1-(3-methoxypropyl)-4-piperidone as the starting material. [] It involves a two-step process:

- Method 2: This method starts with 4-aminopiperidine. [] The synthesis involves:

Q3: What are the advantages and disadvantages of each synthesis method?

A3:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。